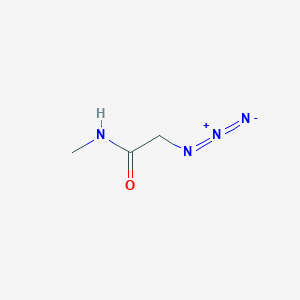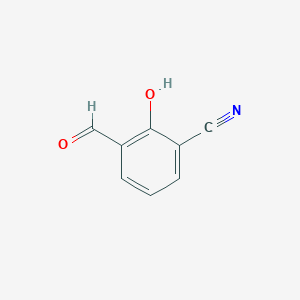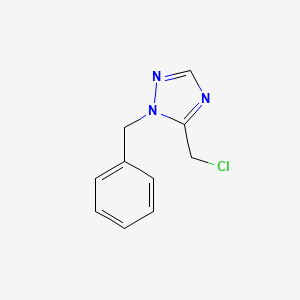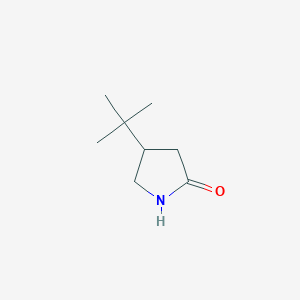
4-Tert-butylpyrrolidin-2-one
Overview
Description
4-Tert-butylpyrrolidin-2-one is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest in pharmaceutical chemistry due to their potential as intermediates in the synthesis of various drugs, including antibacterial agents . The tert-butyl group attached to the pyrrolidine ring is a common structural motif that imparts steric bulk and can influence the physical and chemical properties of the molecule.
Synthesis Analysis
The synthesis of 4-tert-butylpyrrolidin-2-one derivatives often involves diastereo- and enantioselective reactions. For instance, a practical synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, a closely related compound, has been developed from ethyl crotonate and L-alanine, showcasing the use of amino acids as starting materials in the synthesis of complex pyrrolidine derivatives . Another example is the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, which involves methylation, reduction, protection, and mesylation steps .
Molecular Structure Analysis
The molecular structure of 4-tert-butylpyrrolidin-2-one derivatives is characterized by the presence of a bulky tert-butyl group, which can influence the molecule's conformation and interactions. For example, in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, the tert-butyl group prevents typical face-to-face π-interactions and instead promotes CH···N hydrogen bonds and weak CH···π contacts . Similarly, the tert-butyl group in 4-tert-butylpyrazoles has been shown to affect the crystal packing through a buttressing effect .
Chemical Reactions Analysis
The tert-butyl group in pyrrolidine derivatives can influence the reactivity and selectivity of chemical reactions. For instance, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one involves multiple steps, including the use of tert-butylhydrazine and tert-butylphenyl methanethiol, highlighting the role of tert-butyl groups in directing the synthesis of complex molecules . Additionally, the synthesis of 2-amino-5-tert-butylpyridine and its oxidized analogs demonstrates the versatility of tert-butyl-substituted compounds in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylpyrrolidin-2-one derivatives are significantly influenced by the tert-butyl group. For example, the sterically demanding tert-butyl group in 4'-tert-butyl-2,2':6',2''-terpyridine leads to unique packing arrangements in the solid state and alters the electronic properties of the molecule, as evidenced by cyclic voltammetric data . The tert-butyl group also affects the solubility and stability of the compounds, which is crucial for their application in pharmaceutical synthesis .
Scientific Research Applications
Drug Discovery
- Field : Medicinal Chemistry
- Application : Pyrrolidine compounds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely in this field .
- Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Asymmetric Synthesis
- Field : Organic Chemistry
- Application : Pyrrolidine-based compounds are used in asymmetric synthesis .
- Methods : The new catalysts were prepared in high overall yield (81–91%) in two steps, starting from (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate and the proper methoxycyclobutene-1,2-dione .
- Results : The results of this application were not detailed in the source .
Solvent
- Field : Industrial Chemistry
- Application : Pyrrolidine-based compounds are used as solvents due to their excellent solvency power and water miscibility .
- Methods : These compounds are used as solvents in various industrial processes .
- Results : They offer high chemical and thermal stability, are not classified as a developmental or geno-toxin, are inherently bio-degradable, and have lower volatility compared to NMP .
Enantioseparation
- Field : Analytical Chemistry
- Application : Pyrrolidine derivatives are used in the enantioseparation of chiral compounds .
- Methods : Ethyl acetate, 1,4-dioxane, tetrahydrofuran, methyl tert-butyl ether, dichloromethane, and chloroform were used for enantioseparation of three 4C phenyl-substituted pyrrolidin-2-one derivatives .
- Results : The results of this application were not detailed in the source .
Perovskite Solar Cells
- Field : Material Science
- Application : Pyrrolidine-based compounds are used in the manufacture of perovskite solar cells .
- Methods : The study demonstrates the flexible and facile use of TBP to improve the crystallinity of perovskite in two-step or one-step routes .
- Results : The results of this application were not detailed in the source .
Safety And Hazards
The safety information for 4-Tert-butylpyrrolidin-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-tert-butylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2,3)6-4-7(10)9-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWOAFJRYDAAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609837 | |
| Record name | 4-tert-Butylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylpyrrolidin-2-one | |
CAS RN |
824966-98-5 | |
| Record name | 4-tert-Butylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



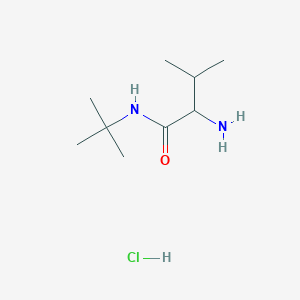


![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)







